1-(4-Methylphenyl)-1-propanol
Overview
Description
1-(4-Methylphenyl)-1-propanol is a secondary alcohol derivative . It serves as a component of the essential oil from some plants in the ginger family and is also used as a flavoring agent .
Molecular Structure Analysis
The molecular structure of this compound can be elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The structure can also be viewed using Java or Javascript .Scientific Research Applications
Molecular Dynamics and Physical Properties
1-(4-Methylphenyl)-1-propanol has been studied for its interesting molecular dynamic properties. Research by Kołodziej et al. (2020) explored the behavior of this compound under different pressures, revealing significant insights into its molecular dynamics and intermolecular bonding characteristics. This research is valuable for understanding the physical properties of substances with similar structures (Kołodziej et al., 2020).
Biodegradation and Environmental Chemistry
In the realm of environmental chemistry, Spivack et al. (1994) investigated the metabolic pathways of bisphenol A (BPA) by bacteria, which involves a compound structurally related to this compound. This study offers insights into the biodegradation of phenolic compounds and has implications for environmental remediation efforts (Spivack et al., 1994).
Neuroprotective Potential
A significant area of research has been the exploration of compounds structurally similar to this compound for their neuroprotective properties. Menniti et al. (1997, 2000) studied variants of this compound, revealing their potential as NMDA receptor antagonists, highlighting their role in neuroprotection and possible therapeutic applications in neurological disorders (Menniti et al., 1997); (Menniti et al., 2000).
Synthesis and Application in Pharmaceutical Chemistry
Choi et al. (2010) explored the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using yeast reductase, demonstrating its application in creating chiral intermediates for antidepressant drugs. This research highlights the importance of this compound derivatives in pharmaceutical synthesis (Choi et al., 2010).
Analytical and Kinetic Studies
Norcross et al. (1997) conducted studies on the oxidation of secondary alcohols, including derivatives of this compound, providing valuable data on reaction kinetics and mechanisms. This research is crucial for understanding the chemical behavior of similar compounds in various reactions (Norcross et al., 1997).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound is determined by its interaction with its biological targets, which, as mentioned earlier, are currently unknown for this compound .
Biochemical Pathways
Understanding the biochemical pathways influenced by a compound requires knowledge of its biological targets and how the compound interacts with these targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is the proportion of the compound that enters circulation when introduced into the body and is thus able to have an active effect .
Result of Action
These effects are typically observed as the outcomes of the compound’s interaction with its biological targets and its influence on biochemical pathways .
Action Environment
Environmental factors can include pH, temperature, presence of other compounds, and more .
Biochemical Analysis
Biochemical Properties
The role of 1-(4-Methylphenyl)-1-propanol in biochemical reactions is not well-documented in the literature. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s molecular structure, particularly the presence of the methylphenyl and propanol groups .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(4-methylphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383165 | |
Record name | 1-(4-Methylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-04-3 | |
Record name | 1-(4-Methylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methylphenyl)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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